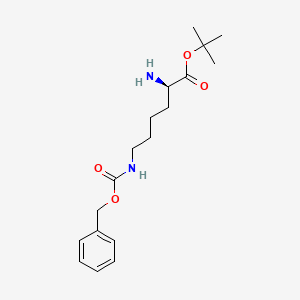
9,10-Anthracenedione, 1,8-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Diiodoanthracene-9,10-dione is a chemical compound with the molecular formula C₁₄H₆I₂O₂ and a molecular weight of 460.005 g/mol It is a derivative of anthracene-9,10-dione, where two iodine atoms are substituted at the 1 and 8 positions of the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-diiodoanthracene-9,10-dione typically involves the iodination of anthracene-9,10-dione. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the 1 and 8 positions .
Industrial Production Methods
Industrial production of 1,8-diiodoanthracene-9,10-dione may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Diiodoanthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form anthracene derivatives with different functional groups.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anthracene derivatives, while reduction can produce anthracene-9,10-diol .
Aplicaciones Científicas De Investigación
1,8-Diiodoanthracene-9,10-dione has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other anthracene derivatives and in the study of halogenated aromatic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is used in the production of dyes, pigments, and as a sensitizing agent in photochemical reactions
Mecanismo De Acción
The mechanism of action of 1,8-diiodoanthracene-9,10-dione involves its interaction with molecular targets through its iodine substituents. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dibromoanthracene-9,10-dione: Similar structure with bromine atoms instead of iodine.
1,8-Dichloroanthracene-9,10-dione: Chlorine atoms substituted at the 1 and 8 positions.
1,8-Difluoroanthracene-9,10-dione: Fluorine atoms substituted at the 1 and 8 positions.
Uniqueness
1,8-Diiodoanthracene-9,10-dione is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine make it suitable for specific applications where other halogens may not be as effective .
Propiedades
Número CAS |
30877-00-0 |
|---|---|
Fórmula molecular |
C14H6I2O2 |
Peso molecular |
460.00 g/mol |
Nombre IUPAC |
1,8-diiodoanthracene-9,10-dione |
InChI |
InChI=1S/C14H6I2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H |
Clave InChI |
AAWQONPYXVKYAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)C(=O)C3=C(C2=O)C=CC=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


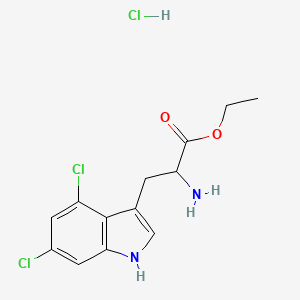
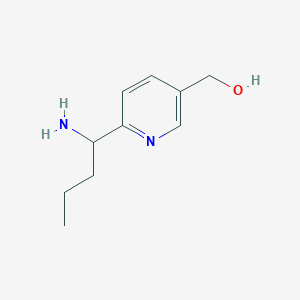

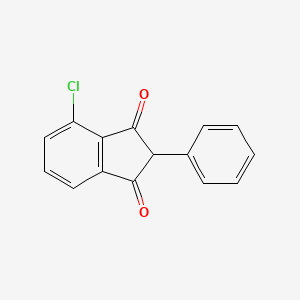
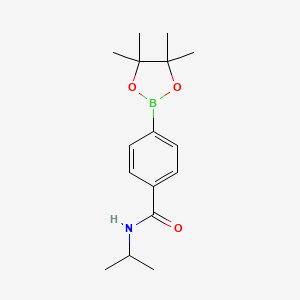

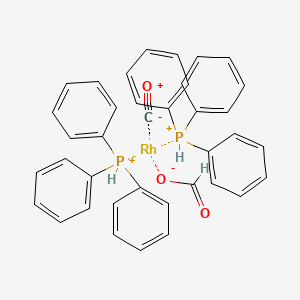
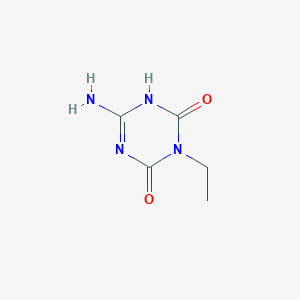
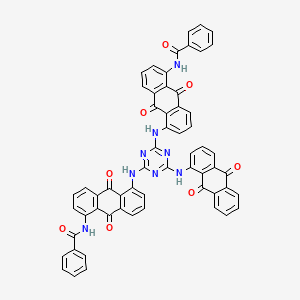
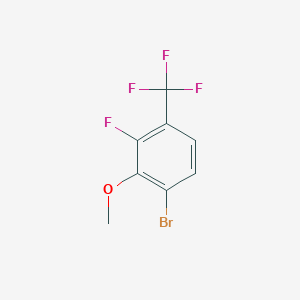
![N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline](/img/structure/B13134778.png)
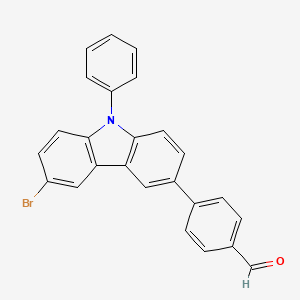
![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)
